D-Mannose-13C-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

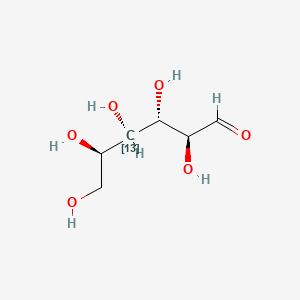

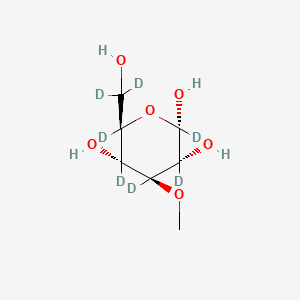

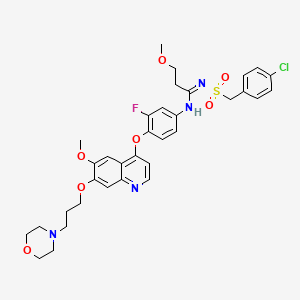

D-Mannose-13C-3: is a stable isotope-labeled form of D-Mannose, a naturally occurring monosaccharide. The “13C-3” designation indicates that the carbon at the third position in the mannose molecule is replaced with the carbon-13 isotope. This compound is particularly useful in metabolic studies and research involving carbohydrate metabolism due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannose-13C-3 can be synthesized through various chemical methods. One common approach involves the use of isotopically labeled precursors in the synthesis of D-Mannose. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to incorporate the carbon-13 isotope into the mannose molecule during their metabolic processes. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: D-Mannose-13C-3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form D-Mannonic acid.

Reduction: It can be reduced to form D-Mannitol.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used for substitution reactions

Major Products:

Oxidation: D-Mannonic acid

Reduction: D-Mannitol

Substitution: Various substituted mannose derivatives depending on the reagents used

Scientific Research Applications

Chemistry: D-Mannose-13C-3 is used in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate structures and dynamics. The carbon-13 isotope provides enhanced sensitivity and resolution in NMR spectra .

Biology: In biological research, this compound is used to trace metabolic pathways involving mannose. It helps in understanding the role of mannose in glycosylation processes and other cellular functions .

Medicine: this compound is used in medical research to study its potential therapeutic effects, particularly in the treatment of urinary tract infections. It is believed to prevent bacterial adhesion to the urinary tract lining .

Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for various applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

D-Mannose-13C-3 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to proteins and lipids. This process is crucial for the proper functioning of many biological molecules. Additionally, in the context of urinary tract infections, this compound inhibits bacterial adhesion by binding to bacterial lectins, preventing them from attaching to the urinary tract lining .

Comparison with Similar Compounds

- D-Mannose-4-13C

- D-Mannose-6-13C

- D-Sorbitol-2-13C

- D-Glucose-13C6

Comparison: D-Mannose-13C-3 is unique due to the specific labeling of the carbon-13 isotope at the third position. This specific labeling allows for targeted studies of metabolic pathways and glycosylation processes involving the third carbon atom. Other similar compounds, such as D-Mannose-4-13C and D-Mannose-6-13C, have the carbon-13 isotope at different positions, making them suitable for different types of studies .

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i6+1 |

InChI Key |

GZCGUPFRVQAUEE-MHIYAELXSA-N |

Isomeric SMILES |

C([C@H]([13C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)

![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)